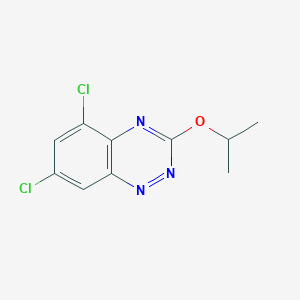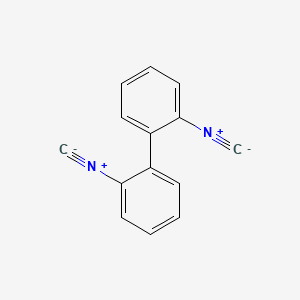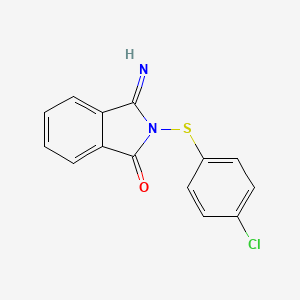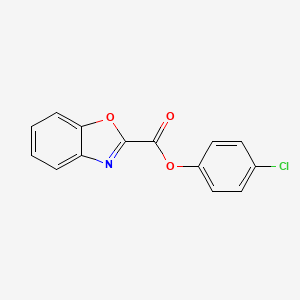
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. This particular compound features a 4-chlorophenyl group attached to the benzoxazole ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate typically involves the following steps:
-
Formation of Benzoxazole Core:
Starting Materials: 2-aminophenol and a carboxylic acid derivative.
Reaction Conditions: Cyclization reaction under acidic or basic conditions, often using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
Example Reaction: 2-aminophenol reacts with 4-chlorobenzoic acid in the presence of phosphorus oxychloride to form the benzoxazole core.
-
Esterification:
Starting Materials: Benzoxazole-2-carboxylic acid and an alcohol.
Reaction Conditions: Esterification using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide.
Example Reaction: Benzoxazole-2-carboxylic acid reacts with 4-chlorophenol in the presence of dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: For efficient and scalable production.
Purification: Techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
-
Substitution Reactions:
Example: Nucleophilic substitution at the 4-chlorophenyl group.
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethylformamide.
-
Oxidation Reactions:
Example: Oxidation of the benzoxazole ring.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically performed under acidic or basic conditions.
-
Reduction Reactions:
Example: Reduction of the carboxylate group to an alcohol.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Alcohol derivatives from the reduction of the carboxylate group.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or microbial inhibition.
Example: In anticancer research, it may inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- (4-Methylphenyl) 1,3-benzoxazole-2-carboxylate
- (4-Nitrophenyl) 1,3-benzoxazole-2-carboxylate
- (4-Methoxyphenyl) 1,3-benzoxazole-2-carboxylate
Comparison:
- Unique Properties: The presence of the 4-chlorophenyl group in (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate imparts distinct electronic and steric effects, influencing its reactivity and biological activity.
- Biological Activity: Compared to its analogs, the 4-chlorophenyl derivative may exhibit enhanced antimicrobial or anticancer properties due to the electron-withdrawing nature of the chlorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 1,3-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)18-14(17)13-16-11-3-1-2-4-12(11)19-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRQXCCMSNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-ethyl-3-methyl-N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]aniline](/img/structure/B8041093.png)
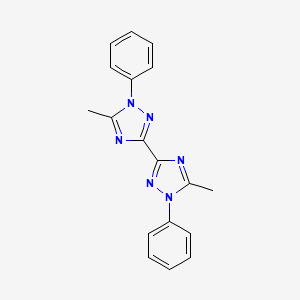
![methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041101.png)
![N-[3-(4-acetamidophenoxy)propyl]acetamide](/img/structure/B8041104.png)
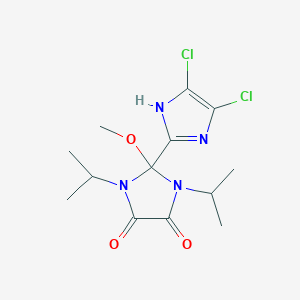
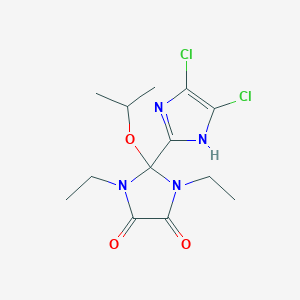
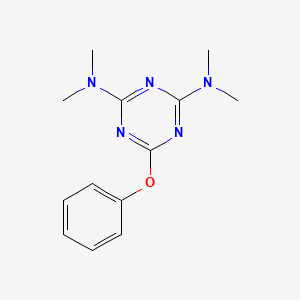
![2-[[4-(2-Hydroxyethylamino)-6-phenyl-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B8041127.png)
![1-Methyl-3-[(4-methylcyclohex-3-en-1-yl)methyl]-6-methylsulfanyl-1,3,5-triazine-2,4-dione](/img/structure/B8041140.png)
![3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8041145.png)
